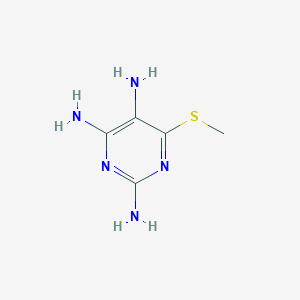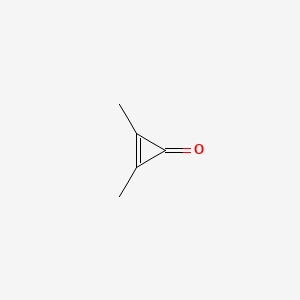](/img/structure/B14749957.png)
RuCl[(R,R)-Tsdpen](p-cymene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RuCl(R,R)-Tsdpen is a chiral diamine ligand complexed with ruthenium. This compound is known for its application in asymmetric hydrogenation reactions, making it a valuable catalyst in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RuCl(R,R)-Tsdpen involves the reaction of ruthenium chloride with (R,R)-Tsdpen and p-cymene. The reaction typically takes place under inert conditions to prevent oxidation and degradation of the compound. The product is usually obtained as an orange to brown powder or crystals .
Industrial Production Methods
These suppliers ensure the compound’s purity and provide it for research purposes .
Chemical Reactions Analysis
Types of Reactions
RuCl(R,R)-Tsdpen primarily undergoes asymmetric hydrogenation reactions. It is used as a catalyst in the hydrogenation of quinolines, N-alkyl ketimines, and hydroxy arylaldehydes .
Common Reagents and Conditions
The compound is often used in combination with hydrogen gas under mild conditions. The presence of the chiral diamine ligand (R,R)-Tsdpen enhances the enantioselectivity of the hydrogenation process .
Major Products Formed
The major products formed from these reactions are enantioselective hydrogenated compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .
Scientific Research Applications
RuCl(R,R)-Tsdpen has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which RuCl(R,R)-Tsdpen exerts its effects involves the coordination of the chiral diamine ligand (R,R)-Tsdpen to the ruthenium center. This coordination enhances the enantioselectivity of the hydrogenation process. The p-cymene ligand stabilizes the ruthenium complex, allowing it to effectively catalyze the hydrogenation reactions .
Comparison with Similar Compounds
Similar Compounds
- RuCl(S,S)-Tsdpen
- RuCl(R,R)-FsDPEN
- RuCl(S,S)-TsDPEN
- RuCl(R,R)-TsDPEN
Uniqueness
RuCl(R,R)-Tsdpen is unique due to its high enantioselectivity in hydrogenation reactions. The (R,R)-Tsdpen ligand provides a chiral environment that enhances the selectivity of the catalytic process, making it more efficient compared to other similar compounds .
Properties
Molecular Formula |
C31H35ClN2O2RuS |
|---|---|
Molecular Weight |
636.2 g/mol |
IUPAC Name |
[(1R,2R)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);chloride |
InChI |
InChI=1S/C21H21N2O2S.C10H14.ClH.Ru/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17;1-8(2)10-6-4-9(3)5-7-10;;/h2-15,20-21H,22H2,1H3;4-8H,1-3H3;1H;/q-1;;;+2/p-1/t20-,21-;;;/m1.../s1 |
InChI Key |
AZFNGPAYDKGCRB-AGEKDOICSA-M |
Isomeric SMILES |
CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-][C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)N.[Cl-].[Ru+2] |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)N.[Cl-].[Ru+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


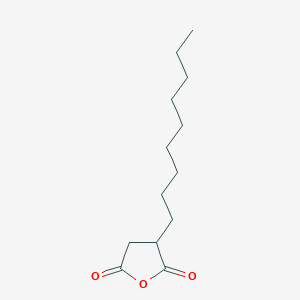
![6-methoxy-3-[[1-(2-phenylethyl)tetrazol-5-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]-1H-quinolin-2-one](/img/structure/B14749881.png)
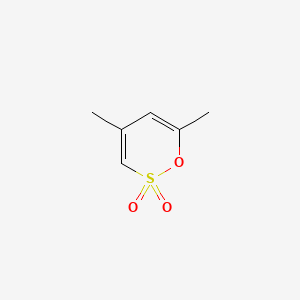
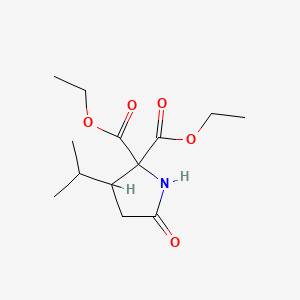
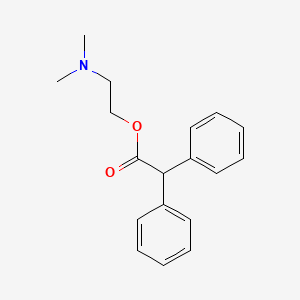

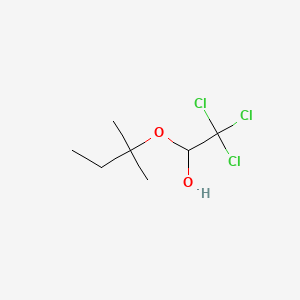
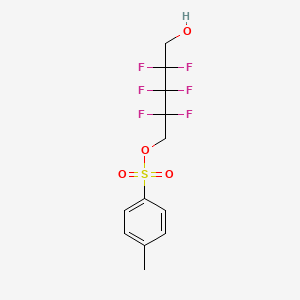

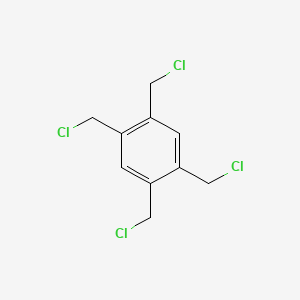
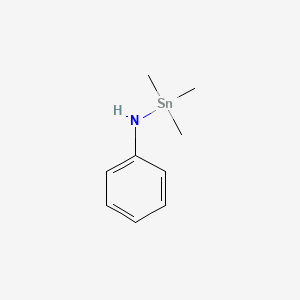
![sodium;(2S)-2-amino-3-[[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-octadecanoyloxypropoxy]-hydroxyphosphoryl]oxypropanoate](/img/structure/B14749948.png)
